molecular formula C21H20N2O3S2 B2794374 N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide CAS No. 955717-51-8

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide

Cat. No. B2794374
CAS RN: 955717-51-8
M. Wt: 412.52
InChI Key: XCAINXNFDLIPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide, also known as BZTS, is a compound that has been synthesized for its potential use in scientific research. BZTS belongs to the class of compounds known as sulfonamides, which have been used in the treatment of bacterial infections. In

Mechanism Of Action

The mechanism of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide is not fully understood. However, it has been proposed that N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide inhibits the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for the growth and proliferation of cancer cells. N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide can induce apoptosis, a process of programmed cell death, in cancer cells. N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide in lab experiments is that it has been shown to have potent anticancer and neuroprotective properties. Another advantage is that N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide is relatively easy to synthesize and purify. However, one limitation of using N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide in lab experiments is that its mechanism of action is not fully understood. In addition, more research is needed to determine the optimal dosage and administration of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide for its various applications.

Future Directions

There are several future directions for the research on N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide. One direction is to further elucidate its mechanism of action. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide in preclinical models. In addition, more research is needed to determine the efficacy and safety of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide in human clinical trials. Finally, N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide could be used as a starting point for the development of novel anticancer and neuroprotective agents.

Synthesis Methods

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide can be synthesized using a multi-step process involving the condensation of 2-benzoyl-1,2,3,4-tetrahydroisoquinoline-7-carbaldehyde with 5-methylthiophene-2-sulfonamide. The resulting compound is then purified using column chromatography. The synthesis of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide has been reported in the literature, and the compound has been characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide has been studied for its potential use as an anticancer agent. Research has shown that N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide can inhibit the growth of cancer cells in vitro and in vivo. N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research has shown that N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide can inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.

properties

IUPAC Name

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-15-7-10-20(27-15)28(25,26)22-19-9-8-16-11-12-23(14-18(16)13-19)21(24)17-5-3-2-4-6-17/h2-10,13,22H,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAINXNFDLIPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide

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